molecular formula C10H14N2O5S B6172830 rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 1354452-36-0

rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B6172830
CAS No.: 1354452-36-0
M. Wt: 274.3
InChI Key:
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Description

“rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: Introduction of the sulfonyl group to the oxazole ring using sulfonyl chlorides in the presence of a base.

    Pyrrolidine ring formation: This step involves the construction of the pyrrolidine ring, which can be done through cyclization reactions.

    Carboxylation: Introduction of the carboxylic acid group, often through carboxylation of an intermediate using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the pyrrolidine ring.

    Reduction: Reduction reactions can occur, especially at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, “rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, compounds like this are often explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of “rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” would depend on its specific interactions with molecular targets. Typically, such compounds may:

    Bind to enzymes: Inhibiting or modulating their activity.

    Interact with receptors: Affecting signal transduction pathways.

    Modulate protein-protein interactions: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • (2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid

Uniqueness

“rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid” is unique due to its specific stereochemistry and the presence of both the oxazole and sulfonyl groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

1354452-36-0

Molecular Formula

C10H14N2O5S

Molecular Weight

274.3

Purity

95

Origin of Product

United States

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